2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide
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Overview
Description
The compound “2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide” is a derivative of 2-(2,4-Dichlorophenoxy)acetic acid . Its IUPAC name is (4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)acetic acid . The compound has a molecular weight of 354.19 .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis
The structure of the synthesized compounds was reliably proven through 1H and 13C NMR spectroscopy data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Physical and Chemical Properties Analysis
The compound appears as pale yellow crystals . It has a melting point of 188–190 °C . The compound has a molecular weight of 354.19 .Mechanism of Action
Target of Action
The primary target of 2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide is the COX-2 enzyme . This enzyme plays a crucial role in the inflammatory response in the body. The compound selectively inhibits the COX-2 enzyme, making it a promising anti-inflammatory agent .
Mode of Action
The compound interacts with the COX-2 enzyme by binding to its active site . The binding is so effective that the compound surpasses 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme . This interaction results in the inhibition of the enzyme, thereby reducing inflammation.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide and its derivatives are capable of selectively inhibiting the COX-2 enzyme . This interaction with the COX-2 enzyme plays a significant role in biochemical reactions, particularly those related to inflammation.
Cellular Effects
The cellular effects of this compound are primarily linked to its anti-inflammatory properties. By inhibiting the COX-2 enzyme, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the COX-2 enzyme. This binding inhibits the enzyme, leading to changes in gene expression and a reduction in inflammation .
Properties
IUPAC Name |
2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-22(2)18(24)9-12-3-6-14(7-4-12)21-17(23)11-25-16-8-5-13(19)10-15(16)20/h3-8,10H,9,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLELAOKOZHVHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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